Ethyl 3-ethylisoxazole-5-carboxylate
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Overview
Description
Ethyl 3-ethylisoxazole-5-carboxylate is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethylisoxazole-5-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), water, and open air. This reaction yields 3,5-disubstituted isoxazole with an excellent yield of 93% . Another method involves the reaction of aromatic aldehyde and nitroacetic esters via intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reactions are typically carried out in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Various substitution reactions can occur at the ethyl or carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: 3-ethylisoxazole-5-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted isoxazole derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-ethylisoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, including its role in drug discovery and development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-ethylisoxazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-ethylisoxazole-5-carboxylate can be compared with other similar compounds, such as:
Isoxazole: A basic five-membered ring structure with nitrogen and oxygen atoms.
3,5-disubstituted isoxazoles: Compounds with similar substitution patterns on the isoxazole ring.
Indole derivatives: Compounds with a similar heterocyclic structure but containing a benzene ring fused to a pyrrole ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both ethyl and carboxylate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-ethyl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEBIXLLZPVKDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558189 |
Source
|
Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-37-9 |
Source
|
Record name | Ethyl 3-ethyl-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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